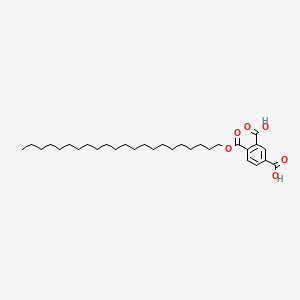

1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate

Description

Properties

CAS No. |

85098-98-2 |

|---|---|

Molecular Formula |

C31H50O6 |

Molecular Weight |

518.7 g/mol |

IUPAC Name |

4-docosoxycarbonylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C31H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-37-31(36)27-23-22-26(29(32)33)25-28(27)30(34)35/h22-23,25H,2-21,24H2,1H3,(H,32,33)(H,34,35) |

InChI Key |

BVHZVLKWODIZIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with Docosyl Alcohol

- Reaction Type: Acid-catalyzed esterification

- Reagents: Benzene-1,2,4-tricarboxylic acid, docosyl alcohol, acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

- Conditions: Reflux in anhydrous toluene or similar solvent with azeotropic removal of water to drive the reaction forward

- Mechanism: The carboxylic acid group reacts with the hydroxyl group of docosyl alcohol under acidic conditions to form the ester linkage, with water as a byproduct.

- Selectivity: Controlled by stoichiometry (using one equivalent of docosyl alcohol) and reaction time to favor monoester formation.

- Purification: The product is purified by recrystallization or chromatographic methods to isolate the monoester from di- or tri-esters.

Use of Acid Chloride Intermediate

- Step 1: Conversion of benzene-1,2,4-tricarboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- Step 2: Reaction of the acid chloride intermediate with docosyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to form the ester.

- Advantages: This method often provides better control over esterification and higher yields of monoester due to the higher reactivity of acid chlorides.

- Conditions: Typically performed under anhydrous conditions at low to moderate temperatures to prevent over-esterification.

- Purification: Similar to direct esterification, purification involves chromatographic separation or recrystallization.

Enzymatic Esterification (Biocatalysis)

- Catalyst: Lipases or esterases capable of catalyzing selective esterification of carboxylic acids with long-chain alcohols.

- Conditions: Mild temperatures (30–60°C), organic solvents or solvent-free systems, often under reduced pressure to remove water.

- Advantages: High regioselectivity and environmentally friendly conditions.

- Limitations: Scale-up and cost of enzymes may be limiting factors.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for analysis and purification of 1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid. This method is scalable for preparative separation and impurity isolation.

- Recrystallization: Commonly used to purify the monoester product from reaction mixtures.

- Spectroscopic Characterization: NMR (1H and 13C), FT-IR, and mass spectrometry confirm the structure and purity.

Research Findings and Data Summary

| Preparation Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct Acid-Catalyzed Esterification | Benzene-1,2,4-tricarboxylic acid, docosyl alcohol, acid catalyst, reflux in toluene | 60-75 | Requires careful control to avoid di- or tri-ester formation; water removal critical |

| Acid Chloride Route | SOCl2 or oxalyl chloride, docosyl alcohol, base, anhydrous conditions | 70-85 | Higher selectivity and yield; sensitive to moisture |

| Enzymatic Esterification | Lipase catalyst, mild temperature, organic solvent or solvent-free | 50-65 | Environmentally friendly; high regioselectivity; limited industrial scale application |

Notes on Scale-Up and Industrial Application

- The acid chloride method is preferred for industrial synthesis due to better control and higher yields.

- The direct esterification method is simpler but may require longer reaction times and more extensive purification.

- Enzymatic methods are promising for green chemistry but need further development for large-scale production.

Chemical Reactions Analysis

1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as , converting the ester groups into alcohols.

Scientific Research Applications

Analytical Chemistry

Separation Techniques:

1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate has been effectively utilized in high-performance liquid chromatography (HPLC). A notable application involves the separation of this compound on a Newcrom R1 HPLC column. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. This technique allows for the isolation of impurities and is scalable for preparative separation processes, making it suitable for pharmacokinetic studies .

Material Science

Plasticizers:

The compound serves as a plasticizer in various materials, enhancing their flexibility and strength. It is particularly effective in transforming rigid polymers such as polyvinyl chloride (PVC) into flexible materials. The typical concentration range for effective plasticization is between 10% to 35% by weight .

Case Study:

In a study investigating the effects of various plasticizers on PVC formulations, 1-docosyl dihydrogen benzene-1,2,4-tricarboxylate was compared against traditional plasticizers like dioctyl phthalate (DOP). The results indicated that the compound provided superior flexibility and mechanical strength at lower concentrations compared to DOP, suggesting its potential for use in high-performance applications such as automotive and construction materials.

Personal Care Products

Applications in Cosmetics:

This compound is also incorporated into personal care products such as lotions and creams due to its emollient properties. It helps to improve skin feel and product texture while providing moisture retention benefits .

Case Study:

A formulation study demonstrated that lotions containing 1-docosyl dihydrogen benzene-1,2,4-tricarboxylate exhibited enhanced spreadability and skin absorption compared to those without it. Consumer testing indicated a preference for products with this compound due to improved sensory attributes.

Research indicates potential uses of 1-docosyl dihydrogen benzene-1,2,4-tricarboxylate in environmental remediation processes due to its ability to interact with various pollutants. Its application in sorption studies has shown promise for capturing heavy metals from wastewater .

Case Study:

In an experimental setup designed to assess the effectiveness of different sorbents for heavy metal removal from aqueous solutions, the inclusion of this compound demonstrated significant efficiency improvements when used alongside activated carbon.

Mechanism of Action

The mechanism of action of 1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with lipid membranes. The long docosyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key structural variations among benzene-1,2,4-tricarboxylate derivatives lie in the degree of esterification (mono-, di-, or triesters) and alkyl chain length. Below is a comparative analysis of 1-docosyl dihydrogen benzene-1,2,4-tricarboxylate and trialkyl analogues:

<sup>a</sup>LogP: Partition coefficient (measure of hydrophobicity).

<sup>b</sup>ThOD: Theoretical Oxygen Demand (biodegradability metric).

Key Observations:

Esterification Degree: The docosyl derivative’s monoester structure contrasts with triesters, resulting in higher polarity due to free COOH groups. However, its long C22 chain counterbalances this, yielding extremely low water solubility (~similar to trioctyl analogues) .

Alkyl Chain Impact: Biodegradability: Shorter chains (e.g., tributyl, C4) enhance aqueous solubility and microbial bioavailability, leading to 88% mineralization in 28 days. The docosyl analogue likely exhibits even lower biodegradability. Thermal and Mechanical Properties: Branched triesters like tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate are preferred in plasticizers for their low volatility and high thermal stability .

Environmental and Regulatory Considerations

- Biodegradability : Regulatory assessments (e.g., OECD 301C) highlight the inverse correlation between alkyl chain length and biodegradability. Tributyl derivatives meet "readily biodegradable" criteria, while trioctyl and longer-chain analogues fail . The docosyl compound’s environmental persistence warrants rigorous ecotoxicological evaluation.

Q & A

Q. What are the recommended strategies for synthesizing benzene-1,2,4-tricarboxylate esters like 1-docosyl dihydrogen benzene-1,2,4-tricarboxylate?

Methodological Answer: Stepwise esterification under controlled conditions is commonly employed. For analogous compounds, procedures involve using bases like N,N-diisopropylethylamine (DIPEA) to facilitate coupling reactions at low temperatures (e.g., -35°C) to minimize side reactions. Reaction purity should be verified via thin-layer chromatography (TLC) or HPLC before isolation .

Q. What safety protocols are critical when handling benzene-1,2,4-tricarboxylate esters in laboratory settings?

Methodological Answer: Implement engineering controls such as closed systems or local exhaust ventilation to prevent inhalation or skin contact. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and N95 masks, is essential. Safety showers and eyewash stations must be accessible, as outlined in safety data sheets for structurally similar esters .

Q. Which databases are most effective for literature searches on complex esters like 1-docosyl dihydrogen benzene-1,2,4-tricarboxylate?

Methodological Answer: Prioritize professional reference tools like SciFinder and Reaxys for curated data on synthesis pathways, physical properties, and spectral libraries. These platforms aggregate peer-reviewed studies and patents, reducing reliance on unverified sources like Wikipedia .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) be optimized for determining the crystal structure of benzene-1,2,4-tricarboxylate derivatives?

Methodological Answer: Optimize crystal growth via slow evaporation in polar solvents (e.g., water/DMF mixtures). During SCXRD analysis, maintain low temperatures (203–293 K) to reduce thermal motion artifacts. Aim for high data-to-parameter ratios (>13:1) and low R-factors (<0.05) by refining hydrogen atom positions and applying absorption corrections .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points) of benzene-1,2,4-tricarboxylate derivatives?

Methodological Answer: Cross-validate data using authoritative sources like the NIST Chemistry WebBook and replicate measurements under standardized conditions (e.g., controlled humidity, solvent purity). For example, discrepancies in melting points may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) to identify phase transitions .

Q. What experimental approaches are suitable for studying the adsorption behavior of benzene-1,2,4-tricarboxylate esters on indoor surfaces?

Methodological Answer: Combine microspectroscopic imaging (e.g., Raman or FTIR microscopy) with controlled adsorption experiments under varying humidity and temperature. Surface reactivity can be quantified using quartz crystal microbalance (QCM) systems to measure mass changes during adsorption/desorption cycles .

Q. How can computational methods complement experimental data in predicting the reactivity of benzene-1,2,4-tricarboxylate esters?

Methodological Answer: Employ density functional theory (DFT) to model ester hydrolysis or oxidation pathways. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Solvent effects can be simulated using polarizable continuum models (PCM) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR, IR) for benzene-1,2,4-tricarboxylate derivatives?

Methodological Answer: Re-examine sample purity via HPLC or GC-MS to rule out impurities. For NMR, ensure deuterated solvents are dry and free of proton exchange interference. Compare IR spectra with computed vibrational modes (using software like Gaussian) to assign peaks accurately .

Key Methodological Notes

- Synthesis Optimization : Monitor reaction progress with real-time analytical techniques (e.g., in-situ IR spectroscopy) to optimize yield and selectivity.

- Structural Characterization : Pair SCXRD with powder X-ray diffraction (PXRD) to confirm bulk crystallinity and detect amorphous phases.

- Environmental Impact : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products in environmental matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.